molecular formula C36H26OP2 B1268583 4,6-Bis(diphenylphosphino)dibenzofuran CAS No. 133850-81-4

4,6-Bis(diphenylphosphino)dibenzofuran

Cat. No.: B1268583
CAS No.: 133850-81-4
M. Wt: 536.5 g/mol
InChI Key: VAVXLUZIWOAKCD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4,6-Bis(diphenylphosphino)dibenzofuran plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its phosphine groups, which can coordinate with metal ions. This coordination can influence the activity of metalloenzymes and other metal-dependent proteins. For example, this compound can form complexes with transition metals such as cobalt, which can then interact with enzymes involved in redox reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the metal complexes formed by this compound can act as catalysts in biochemical reactions, thereby affecting metabolic pathways and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphine groups of the compound can coordinate with metal ions, leading to the formation of stable metal-ligand complexes. These complexes can inhibit or activate enzymes by altering their conformation or by providing a catalytic site for biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions but can degrade when exposed to air or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain enzymes and improve metabolic functions. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving metal ions. It interacts with enzymes and cofactors that are essential for redox reactions and energy production. The metal complexes formed by this compound can influence metabolic flux and alter the levels of metabolites within cells. For example, this compound can affect the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The phosphine groups of this compound can bind to metal ions, facilitating its transport across cell membranes and its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(diphenylphosphino)dibenzofuran typically involves the reaction of dibenzofuran with diphenylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:

Dibenzofuran+2Diphenylphosphine chloride4,6Bis(diphenylphosphino)dibenzofuran\text{Dibenzofuran} + 2 \text{Diphenylphosphine chloride} \rightarrow 4,6-\text{Bis(diphenylphosphino)dibenzofuran} Dibenzofuran+2Diphenylphosphine chloride→4,6−Bis(diphenylphosphino)dibenzofuran

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(diphenylphosphino)dibenzofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various metal halides and other electrophiles.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Metal complexes with different ligands.

Scientific Research Applications

4,6-Bis(diphenylphosphino)dibenzofuran is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(diphenylphosphino)phenoxazine
  • 4,6-Bis(diphenylphosphino)phenanthroline
  • 4,6-Bis(diphenylphosphino)quinoline

Uniqueness

4,6-Bis(diphenylphosphino)dibenzofuran is unique due to its dibenzofuran core, which provides a rigid and planar structure. This rigidity enhances its ability to form stable metal complexes, making it particularly effective in catalytic applications . Additionally, the presence of two diphenylphosphino groups allows for bidentate coordination, further increasing its versatility as a ligand.

Properties

IUPAC Name

(6-diphenylphosphanyldibenzofuran-4-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26OP2/c1-5-15-27(16-6-1)38(28-17-7-2-8-18-28)33-25-13-23-31-32-24-14-26-34(36(32)37-35(31)33)39(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVXLUZIWOAKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133850-81-4
Record name 4,6-Bis(diphenylphosphino)dibenzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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